Sodium 6-methylheptyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-methylheptyl sulfate is an organosulfate compound with the molecular formula C8H17NaO4S. It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylheptyl sulfate typically involves the sulfation of 6-methylheptanol. This process can be achieved using sulfating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions. The sulfation process is followed by neutralization with sodium hydroxide to produce the final sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-methylheptyl sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methylheptanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 6-methylheptanol and sulfuric acid.
Oxidation: Corresponding sulfonic acids.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 6-methylheptyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents
Wirkmechanismus
The primary mechanism of action of sodium 6-methylheptyl sulfate is its ability to reduce surface tension. This property allows it to interact with lipid membranes, leading to their disruption. In biological systems, it can solubilize membrane proteins and lipids, facilitating their extraction and analysis .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another widely used surfactant with a longer alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Sodium lauryl sulfate: Commonly used in household products and personal care items.
Uniqueness: Sodium 6-methylheptyl sulfate is unique due to its specific alkyl chain length and branching, which can impart different solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where specific surfactant characteristics are required .
Eigenschaften
CAS-Nummer |
71880-77-8 |
---|---|
Molekularformel |
C8H17NaO4S |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
sodium;6-methylheptyl sulfate |
InChI |
InChI=1S/C8H18O4S.Na/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
WOSBDFMUPUONBL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.